(2,2,2-Trifluoroethoxy)acetic acid

Description

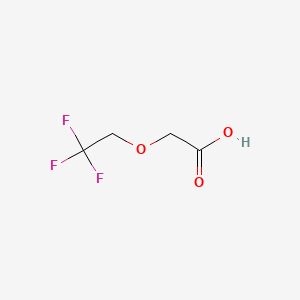

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOIMDWVVEKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406208 | |

| Record name | (2,2,2-trifluoroethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-67-2 | |

| Record name | Acetic acid, 2-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2,2-trifluoroethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2,2,2-Trifluoroethoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2,2,2-Trifluoroethoxy)acetic acid from 2,2,2-trifluoroethanol. The primary and most direct method for this conversion is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This guide will focus on providing a comprehensive overview of this synthetic route, including detailed experimental protocols, data presentation, and workflow visualizations.

Synthetic Pathway: Williamson Ether Synthesis

The core of this synthesis involves the reaction of a trifluoroethoxide anion with a haloacetic acid derivative. The trifluoroethoxide is generated in situ by deprotonating 2,2,2-trifluoroethanol with a suitable base. Due to the electron-withdrawing nature of the trifluoromethyl group, 2,2,2-trifluoroethanol is more acidic than simple alcohols, facilitating its deprotonation.[4][5] The resulting nucleophilic alkoxide then displaces a halide from an alpha-haloacetate, typically ethyl chloroacetate, via an SN2 reaction to form the corresponding ester. Subsequent hydrolysis of the ester yields the desired this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides two detailed experimental protocols for the synthesis. The first protocol utilizes sodium hydride as the base, a common choice for deprotonating alcohols in aprotic solvents. The second protocol employs potassium hydroxide, which can be used in a biphasic system or with a phase-transfer catalyst.

Protocol 1: Synthesis using Sodium Hydride

This method involves the formation of sodium trifluoroethoxide followed by reaction with ethyl chloroacetate and subsequent hydrolysis.

Materials:

-

2,2,2-Trifluoroethanol (TFE)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroacetate

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Experimental Workflow:

References

An In-depth Technical Guide to the Physicochemical Properties of (2,2,2-Trifluoroethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,2-Trifluoroethoxy)acetic acid (CAS No. 675-67-2) is a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research areas. The incorporation of a trifluoroethoxy moiety is anticipated to modulate its physicochemical properties, influencing its behavior in biological and chemical systems. This technical guide provides a summary of the available predicted physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound, this guide also presents the well-established experimental properties of the structurally related and extensively studied compound, trifluoroacetic acid (TFA), for comparative purposes. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical parameters—pKa and logP—are provided, alongside a logical workflow for the synthesis and characterization of novel compounds of this class.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₅F₃O₃ | - | [Chemical Supplier Catalogs] |

| Molecular Weight | 158.08 g/mol | - | [Chemical Supplier Catalogs] |

| Boiling Point | 109-114 °C (at 24 Torr) | Predicted | [Chemical Supplier Catalog][1] |

| pKa | 3.08 ± 0.10 | Predicted | [Chemical Supplier Catalog][1] |

| XlogP | 0.8 | Predicted | [PubChem][2] |

Note: The lack of extensive experimental data highlights an opportunity for further research to characterize this compound empirically.

Comparative Physicochemical Properties of Trifluoroacetic Acid (TFA)

To provide context for the predicted values of this compound, the experimentally determined physicochemical properties of the closely related compound, trifluoroacetic acid (TFA), are presented in Table 2. TFA is a strong acid widely used in organic synthesis.[3]

Table 2: Experimental Physicochemical Properties of Trifluoroacetic Acid (TFA)

| Property | Value | Data Type | Source |

| Molecular Formula | C₂HF₃O₂ | - | [PubChem][4] |

| Molecular Weight | 114.02 g/mol | - | [PubChem][4] |

| Melting Point | -15.4 °C | Experimental | [PubChem, ChemicalBook][4][5] |

| Boiling Point | 72.4 °C | Experimental | [PubChem, ChemicalBook][4][5] |

| pKa | 0.2-0.5 | Experimental | [Encyclopedia.pub][6] |

| logP | -2.1 | Experimental | [PubChem][4] |

| Solubility | Miscible with water, ether, acetone, ethanol, benzene, carbon tetrachloride, and hexane. | Experimental | [lookchem, ChemicalBook][5][7] |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of pKa and logP, which can be adapted for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[8]

Materials and Equipment:

-

This compound

-

Calibrated pH meter with a suitable electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]

-

Initial Acidification: If necessary, acidify the sample solution to approximately pH 2 with the 0.1 M HCl solution.[9]

-

Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin stirring and titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[9]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[9]

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point.[10] For higher accuracy, the data can be analyzed using derivative plots or specialized software.

-

Replication: Perform the titration in triplicate to ensure the reproducibility of the results.[9]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable method for its determination.[11][12]

Materials and Equipment:

-

This compound

-

1-Octanol (reagent grade)

-

Phosphate buffered saline (PBS) at pH 7.4

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[11]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12]

-

Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated 1-octanol and pre-saturated PBS. Add a small aliquot of the stock solution of the test compound.[13]

-

Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[14]

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid in the separation.[13]

-

Quantification: Carefully remove an aliquot from both the 1-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

-

Replication: The experiment should be repeated at least three times to obtain a reliable average logP value.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel compound such as this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

- 1. 675-67-2 | CAS数据库 [m.chemicalbook.com]

- 2. PubChemLite - 2-(2,2,2-trifluoroethoxy)acetic acid (C4H5F3O3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. web.williams.edu [web.williams.edu]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. enamine.net [enamine.net]

Spectroscopic Profile of (2,2,2-Trifluoroethoxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2,2-Trifluoroethoxy)acetic acid, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this fluorinated organic molecule.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | -COOH |

| ~4.2 | Singlet | 2H | -O-CH₂-COOH |

| ~3.9 | Quartet | 2H | CF₃-CH₂-O- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~123 (quartet, J ≈ 277 Hz) | -CF₃ |

| ~68 | -O-CH₂-COOH |

| ~65 (quartet, J ≈ 35 Hz) | CF₃-CH₂-O- |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-74 | Triplet | -CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1280-1320 | Strong | C-O stretch (Carboxylic Acid) |

| 1100-1300 | Strong | C-F stretch |

| 1050-1150 | Strong | C-O stretch (Ether) |

Table 5: Predicted Mass Spectrometry (MS) Data[1]

| Adduct | m/z |

| [M-H]⁻ | 157.01179 |

| [M+H]⁺ | 159.02635 |

| [M+Na]⁺ | 181.00829 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 500 MHz NMR spectrometer.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR : Acquire the spectrum with proton decoupling.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation : Apply a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of (2,2,2-Trifluoroethoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2,2,2-Trifluoroethoxy)acetic acid in various organic solvents. Understanding these properties is critical for applications in chemical synthesis, drug formulation, and analytical method development where this compound is utilized. This document summarizes available data, outlines experimental protocols for determining these characteristics, and provides visualizations of key concepts and workflows.

Introduction to this compound

This compound, with the chemical formula C4H5F3O3, is a fluorinated carboxylic acid. The presence of the trifluoroethoxy group significantly influences its physicochemical properties, including its acidity, polarity, and interactions with solvents. These properties make it a valuable building block and reagent in various chemical applications.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data for structurally similar compounds such as Trifluoroacetic acid (TFA), a qualitative and inferred solubility profile can be established. TFA is known to be miscible with a variety of organic solvents, and it is anticipated that this compound exhibits similar behavior due to its polar carboxylic acid group and the fluorinated ether moiety.[1][2][3][4]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale & Notes |

| Methanol | Polar Protic | Miscible | The polar protic nature of methanol can effectively solvate the carboxylic acid group through hydrogen bonding. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is expected to be a good solvent. |

| Acetone | Polar Aprotic | Soluble / Miscible | The polarity of acetone allows for good interaction with the solute. |

| Acetonitrile | Polar Aprotic | Soluble / Miscible | Acetonitrile is a common solvent for polar organic molecules. |

| Dichloromethane (DCM) | Nonpolar | Soluble | While nonpolar, DCM can often dissolve moderately polar compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a suitable solvent based on its polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble / Miscible | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. |

| Hexanes | Nonpolar | Sparingly Soluble / Insoluble | The high polarity of the carboxylic acid group is unlikely to be well-solvated by nonpolar alkanes. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene may offer some interaction, but high solubility is not expected. |

Stability Profile

The stability of this compound in organic solvents is a critical consideration, particularly during storage, reaction, and analysis. Studies on other per- and polyfluoroalkyl substances (PFAS) with ether linkages suggest potential degradation pathways in certain solvent types.[5]

Potential Degradation Pathways

Decarboxylation in Polar Aprotic Solvents: Research on similar fluoroalkyl ether acids has shown that they can undergo decarboxylation in polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[5] This degradation is often temperature-dependent, with higher temperatures accelerating the process. The proposed mechanism involves the cleavage of the C-C bond between the carboxylic acid and the adjacent carbon, releasing carbon dioxide.

Hydrolysis: While the ether linkage in this compound is generally stable, hydrolysis of the carboxylic acid functionality is a possibility, particularly in the presence of water and either strong acid or base. The C-F bonds are typically very stable and resistant to hydrolysis under normal conditions.[6]

Factors Influencing Stability

-

Solvent Type: Polar aprotic solvents may promote decarboxylation. Protic solvents like alcohols and water are generally considered more stable for storage.[5]

-

Temperature: Higher temperatures are expected to increase the rate of degradation through various pathways.[5]

-

Presence of Water: For some PFAS, the presence of water can mitigate degradation in aprotic solvents.[5]

-

pH: Extremes of pH can catalyze hydrolysis.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method involves equilibrating an excess amount of the solute in the solvent of interest and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.

Workflow for Stability Assessment

Caption: Workflow for conducting a forced degradation study to assess the stability of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a primary technique for quantifying this compound and its potential degradants. A reversed-phase C18 or C8 column is typically suitable.[8][9][10]

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid or acetic acid to ensure the analyte is in its protonated form for good peak shape.

-

Detection: UV detection can be used if the compound has a suitable chromophore. Mass spectrometry (LC-MS) provides higher sensitivity and specificity and is essential for identifying unknown degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be powerful tools for assessing the stability of this compound.[11] The appearance of new signals or changes in the intensity of existing signals over time can indicate degradation.

Summary and Recommendations

While specific quantitative solubility and stability data for this compound are limited in the public domain, a strong qualitative understanding can be inferred from the behavior of structurally similar compounds.

-

Solubility: It is expected to be highly soluble in polar organic solvents such as alcohols, acetone, acetonitrile, DMF, and DMSO. Experimental verification using the shake-flask method is recommended to obtain quantitative data for specific applications.

-

Stability: Caution should be exercised when using polar aprotic solvents (acetonitrile, acetone, DMSO), especially at elevated temperatures, due to the potential for decarboxylation. For long-term storage, solutions in polar protic solvents (e.g., methanol) at low temperatures are advisable. Forced degradation studies are crucial to understand the stability of this compound under specific process conditions.

This guide serves as a foundational resource for researchers and professionals working with this compound. It is strongly recommended that the principles and protocols outlined herein are used to generate specific, in-house data to ensure the success and robustness of any process involving this compound.

References

- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. csustan.edu [csustan.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miscibility - Sciencemadness Wiki [sciencemadness.org]

- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)acetic Acid (CAS Number: 675-67-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)acetic acid (CAS No. 675-67-2), a fluorinated carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. This document details its physicochemical properties, synthesis and purification methodologies, and discusses its potential hazards and biological activities based on available data and analysis of structurally related compounds. Experimental protocols for its synthesis and hypothetical protocols for its purification and biological evaluation are provided, alongside visualizations of key processes to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

2-(2,2,2-Trifluoroethoxy)acetic acid is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H5F3O3 | |

| Molecular Weight | 158.08 g/mol | |

| Boiling Point | 110-118 °C at 16 mmHg | [1] |

| Predicted XlogP | 0.8 | [2] |

| SMILES | C(C(=O)O)OCC(F)(F)F | [2] |

| InChIKey | ICSOIMDWVVEKBW-UHFFFAOYSA-N | [2] |

Synthesis and Purification

Synthesis of 2-(2,2,2-Trifluoroethoxy)acetic Acid

A common method for the synthesis of 2-(2,2,2-Trifluoroethoxy)acetic acid involves the Williamson ether synthesis, reacting 2,2,2-trifluoroethanol with a haloacetic acid in the presence of a strong base.[1]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene

-

2,2,2-Trifluoroethanol

-

Bromoacetic acid

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure: [1]

-

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride (41.70 g, 1.043 moles) and 1000 ml of toluene under a nitrogen atmosphere.

-

Add 2,2,2-Trifluoroethanol (52.02 g, 0.520 moles) dropwise to the stirred suspension at room temperature. Stir the mixture for 30 minutes.

-

Prepare a solution of bromoacetic acid (72.45 g, 0.520 moles) in 100 ml of toluene. Add this solution dropwise to the reaction mixture.

-

Heat the resulting mixture at reflux for 48 hours.

-

Cool the mixture to room temperature and add 250 ml of water. Separate the aqueous and organic layers.

-

Wash the aqueous layer with diethyl ether (3 x 75 ml).

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 100 ml).

-

Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to obtain a yellow oil.

-

Distill the crude oil under reduced pressure (boiling point 110°-118° C at 16 mmHg) to yield the pure product as a colorless oil.

Purification

While the synthesis protocol concludes with vacuum distillation, further purification for analytical or biological studies may be required. High-performance liquid chromatography (HPLC) is a suitable technique for obtaining high-purity material.

Materials:

-

Crude 2-(2,2,2-Trifluoroethoxy)acetic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

C18 reverse-phase HPLC column

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).

-

Prepare mobile phases: Phase A (0.1% TFA in water) and Phase B (0.1% TFA in acetonitrile).

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject the dissolved sample onto the column.

-

Elute the compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30 minutes).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the fractions corresponding to the main peak.

-

Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.

Hazards and Toxicology

The toxicity of TFE is attributed to its metabolism to 2,2,2-trifluoroacetaldehyde and subsequently to TFA.[3] TFE has been shown to cause testicular damage, and bone marrow and intestinal toxicity in animal studies.[3][4][5] TFA, on the other hand, is considered to have low acute toxicity and is not mutagenic.[6][7]

Given that 2-(2,2,2-Trifluoroethoxy)acetic acid contains the 2,2,2-trifluoroethoxy moiety, there is a potential for it to be metabolized to TFE and subsequently to its toxic metabolites. Therefore, it should be handled with caution, assuming potential reproductive and organ toxicity.

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area immediately with copious amounts of water.

Biological Activity and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the biological activity or mechanism of action of 2-(2,2,2-Trifluoroethoxy)acetic acid. The presence of the trifluoromethyl group can, in some cases, enhance the biological activity of a molecule.

Given its structural similarity to other biologically active carboxylic acids, it could be a candidate for screening in various biological assays. For instance, some fluorinated acetic acid derivatives have been investigated as potential anti-inflammatory agents.

Hypothetical Experimental Protocol: In Vitro Biological Assay (COX Inhibition Assay)

This protocol describes a hypothetical assay to screen for potential anti-inflammatory activity by measuring the inhibition of cyclooxygenase (COX) enzymes.

Materials:

-

2-(2,2,2-Trifluoroethoxy)acetic acid

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Prostaglandin screening ELISA kit

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a stock solution of 2-(2,2,2-Trifluoroethoxy)acetic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ibuprofen).

-

Pre-incubate the plate to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a specific time at an optimal temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of prostaglandin produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

References

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - 2-(2,2,2-trifluoroethoxy)acetic acid (C4H5F3O3) [pubchemlite.lcsb.uni.lu]

- 3. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tera.org [tera.org]

- 5. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation of (2,2,2-Trifluoroethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of (2,2,2-Trifluoroethoxy)acetic acid, a valuable fluorinated building block in organic synthesis and drug development. The presence of the trifluoroethoxy group can impart unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This document details the core synthetic pathway, provides representative experimental protocols, and summarizes key quantitative data.

Core Synthetic Pathway: A Two-Step Approach

The most common and logical synthetic route to this compound involves a two-step process:

-

Williamson Ether Synthesis: This classical reaction forms the ether linkage. It involves the reaction of a trifluoroethoxide ion with an ethyl haloacetate.

-

Ester Hydrolysis: The resulting ethyl (2,2,2-trifluoroethoxy)acetate is then hydrolyzed to the final carboxylic acid product.

This pathway is favored due to the ready availability of the starting materials and the generally high yields and selectivity of these reactions.

Mechanism of Formation

The formation of this compound proceeds through two distinct mechanistic steps:

Step 1: Williamson Ether Synthesis - Formation of Ethyl (2,2,2-Trifluoroethoxy)acetate

The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction.[1][2][3] The mechanism involves the following stages:

-

Deprotonation of 2,2,2-Trifluoroethanol: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the potent nucleophile, the 2,2,2-trifluoroethoxide ion.

-

Nucleophilic Attack: The trifluoroethoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate).

-

Displacement of the Halide: The attack occurs via a backside approach, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.

References

Thermal decomposition of trifluoroethoxylated compounds

An In-depth Technical Guide on the Thermal Decomposition of Trifluoroethoxylated Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the thermal decomposition of trifluoroethoxylated compounds. It details the decomposition mechanisms, influencing factors, and the primary products formed. Furthermore, this document outlines the key experimental protocols utilized for the analysis of these thermal processes and presents quantitative data in a structured format for ease of comparison and reference.

Introduction to Thermal Decomposition

Thermal decomposition, or thermolysis, is a chemical breakdown process induced by heat.[1] For trifluoroethoxylated compounds, which are characterized by the presence of a -O-CH₂-CF₃ group or similar fluoroether moieties, understanding their thermal stability and degradation pathways is critical for assessing their environmental fate, developing safe handling procedures, and designing robust materials for high-temperature applications. The presence of the strong carbon-fluorine bond generally imparts high thermal stability, but the ether linkage can be a point of weakness, influencing the decomposition mechanism.[2][3]

Core Mechanisms of Decomposition

The thermal degradation of trifluoroethoxylated compounds, particularly perfluoroalkyl ether carboxylic acids (PFECAs), is a complex process involving multiple competing pathways. The primary mechanisms are initiated by the cleavage of the weakest bonds in the molecule.

-

C-O Ether Bond Cleavage: Experimental and computational studies have shown that for PFECAs like hexafluoropropylene oxide dimer acid (HFPO-DA), the preferential cleavage site is the C-O ether bond located closest to the electron-withdrawing carboxyl group.[3][4][5] This initial scission results in the formation of perfluorinated radical intermediates.

-

C-C Bond Scission: Cleavage of carbon-carbon bonds within the perfluorinated backbone is another significant decomposition mechanism.[5][6] For many perfluorinated carboxylic acids (PFCAs), the bond between the alpha-carbon and the carboxyl group is relatively weak and susceptible to breaking at elevated temperatures.[3]

-

HF Elimination: A common pathway, especially for PFCAs, involves the elimination of a hydrogen fluoride (HF) molecule from the carboxylic acid head group. This leads to the formation of a highly reactive, short-lived intermediate, such as a perfluorinated α-lactone, which then rapidly degrades to shorter-chain perfluoroacyl fluorides and carbon monoxide (CO).[2][7]

-

Radical Recombination: The radical species generated from initial C-O or C-C bond cleavage can recombine to form a variety of smaller, more stable perfluorinated compounds, such as trifluoroacetic acid (TFA), perfluoropropionic acid (PFPrA), and perfluorobutanoic acid (PFBA).[5][6]

The following diagram illustrates a generalized primary decomposition pathway for a perfluoroalkyl ether carboxylic acid.

Factors Influencing Thermal Stability

Several molecular and environmental factors dictate the temperature and rate at which trifluoroethoxylated compounds decompose.

-

Ether Linkages: The presence of an ether bond generally weakens the molecule compared to perfluoroalkanes of similar chain length, leading to lower decomposition temperatures.[2]

-

Chain Length: For perfluorinated carboxylic acids, thermal stability tends to decrease as the length of the perfluorinated carbon chain increases.[2]

-

Functional Groups: Compounds with functional groups like carboxylic or sulfonic acids are significantly less stable than their perfluoroalkane counterparts. PFCAs can start to decompose at temperatures as low as 150-200 °C, whereas perfluoroalkanesulfonic acids (PFSAs) require higher temperatures, around 450 °C.[2][3]

-

Molecular Structure: The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group attached to the α-carbon, can lower the bond dissociation energy of adjacent bonds and reduce thermal stability.[5]

-

Counterions: For PFECA salts, the type of counterion affects thermal stability. The stability has been observed to increase in the order of: ammonium < cesium < potassium < sodium < calcium.[2]

The logical relationship between these factors and thermal stability is visualized below.

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data related to the thermal decomposition of selected trifluoroethoxylated and related perfluorinated compounds.

Table 1: Decomposition Temperatures of Selected Fluorinated Compounds

| Compound/Class | Abbreviation | Decomposition Onset Temperature (°C) | Conditions | Reference(s) |

| Hexafluoropropylene Oxide Dimer Acid | HFPO-DA | ~150 °C | On adsorbents | [3][4][6] |

| Perfluorooctanoic Acid | PFOA | ~150-200 °C | Neat or on adsorbents | [2][3] |

| Perfluoroalkanesulfonic Acids | PFSAs | ~450 °C | On GAC | [2] |

| Polytetrafluoroethylene | PTFE | ~550 °C | In air | [8] |

| Polyvinylidene Fluoride | PVDF | ~400-500 °C | In air | [8] |

| Polychlorotrifluoroethylene | PCTFE | ~400-500 °C | In air | [8] |

Table 2: Major Thermal Decomposition Products of Selected Fluoropolymers

| Polymer | Major Decomposition Product(s) | Minor/Other Product(s) | Reference(s) |

| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene (TFE), Carbonyl fluoride (COF₂) | Hydrogen fluoride (HF), Carbon dioxide (CO₂) | [8][9] |

| Polychlorotrifluoroethylene (PCTFE) | Chlorotrifluoroethene, Dichlorohexafluorobutene | Chloropentafluoro-1-propene, Fluorobenzenes | [8] |

| Fluoropolymers (General) | Trifluoroacetic acid (TFA), Chlorodifluoroacetic acid (CDFA) | Longer chain (C3-C14) perfluorocarboxylic acids | [9][10] |

Experimental Protocols

The study of thermal decomposition relies on a suite of analytical techniques designed to measure changes in mass, heat flow, and the chemical identity of evolved gases as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 5-20 mg) of the trifluoroethoxylated compound is placed into a tared TGA crucible (e.g., platinum, alumina).[11]

-

Instrument Setup: The crucible is placed in the TGA furnace. An inert (e.g., Nitrogen, Argon) or reactive (e.g., Air, Oxygen) purge gas is introduced at a constant flow rate (e.g., 20-50 mL/min).[12]

-

Thermal Program: The furnace is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min).[11][12]

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting data is plotted as a thermogravimetric (TG) curve (mass % vs. temperature). The first derivative of this curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.[12] Key data points include the onset temperature of decomposition and the temperature at 5%, 10%, and 50% weight loss.[12]

Evolved Gas Analysis (EGA) using Coupled TGA-GC-MS

Objective: To identify the chemical composition of the volatile products released during thermal decomposition.

Methodology:

-

TGA Execution: The thermal decomposition is carried out in a TGA instrument as described above.

-

Gas Transfer: The evolved gases from the TGA furnace outlet are swept by the purge gas through a heated transfer line (typically >200 °C to prevent condensation) to the injection port of a Gas Chromatograph (GC).[13][14]

-

Chromatographic Separation: The mixture of gaseous products is injected onto a GC column. The column separates the individual components based on their volatility and interaction with the column's stationary phase.

-

Mass Spectrometric Detection: As each separated component elutes from the GC column, it enters a Mass Spectrometer (MS). The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and detects them.

-

Data Analysis: The MS generates a mass spectrum for each separated component. By comparing these spectra to spectral libraries (e.g., NIST), the chemical identity of each decomposition product can be determined. Emission profiles can be generated to show the evolution of specific products as a function of temperature.[13]

The workflow for a typical TGA-GC-MS experiment is depicted below.

Conclusion

The thermal decomposition of trifluoroethoxylated compounds is governed by the interplay of their inherent molecular structure and external conditions. Key degradation pathways include the cleavage of C-O ether bonds and C-C backbone bonds, often followed by radical recombination or HF elimination to yield smaller, stable fluorinated products. The presence of ether linkages and acidic functional groups tends to reduce thermal stability. A thorough understanding of these processes, facilitated by robust analytical techniques like TGA-GC-MS, is essential for the safe application, environmental risk assessment, and responsible disposal of this important class of fluorinated materials.

References

- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. turi.org [turi.org]

- 10. cswab.org [cswab.org]

- 11. Study of the Thermal Decomposition Process of Explosive Mixtures Based on Hydrogen Peroxide | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. azom.com [azom.com]

- 14. youtube.com [youtube.com]

(2,2,2-Trifluoroethoxy)acetic Acid: A Comprehensive Technical Analysis of its Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,2-Trifluoroethoxy)acetic acid is a fluorinated carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoroethoxy group profoundly influences the molecule's physicochemical properties, most notably its acidity. This technical guide provides an in-depth analysis of the acidity and pKa of this compound, contextualized by comparisons with related fluorinated and non-fluorinated analogues. Detailed experimental protocols for the determination of its pKa are also presented to facilitate further research and application.

Introduction: The Influence of Fluorination on Acidity

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). A lower pKa value indicates a stronger acid. The introduction of fluorine atoms into an organic molecule, particularly a carboxylic acid, dramatically increases its acidity.[1][2] This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of fluorine, the most electronegative element.[1]

Fluorine atoms pull electron density away from the carbon backbone and towards themselves. This effect is transmitted through the molecule to the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa.[1] The magnitude of this acidifying effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid functional group.[3]

Acidity of this compound in Context

Table 1: Comparison of pKa Values for Acetic Acid and Fluorinated Analogues

| Compound Name | Structure | pKa Value |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03 |

| Difluoroacetic Acid | F₂CHCOOH | 1.22 ± 0.03 |

| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.08 |

| This compound (Predicted) | CF₃CH₂OCH₂COOH | ~3-3.5 |

Note: The pKa for this compound is an educated estimate based on the principles of inductive effects.

The data clearly demonstrates the incremental increase in acidity with each additional fluorine atom on the α-carbon of acetic acid. Trifluoroacetic acid (TFA) is approximately 100,000 times more acidic than acetic acid.[4] In the case of this compound, the trifluoromethyl group is situated on the β-carbon of the ethoxy substituent, which is two atoms away from the carboxylic acid's carbonyl carbon. While the inductive effect diminishes with distance, the potent electron-withdrawing nature of the CF3 group will still significantly enhance the acidity of the parent (ethoxy)acetic acid. Therefore, the pKa of this compound is expected to be substantially lower than that of acetic acid, likely falling in the range of 3 to 3.5.

Experimental Determination of pKa

The pKa of this compound can be precisely determined using several established experimental techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods.

Potentiometric Titration

Potentiometric titration is a widely used method for pKa determination due to its simplicity and low cost.[5] The procedure involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH of the solution with a pH meter.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume (e.g., 25 mL) of the this compound solution into a beaker.

-

Immerse the calibrated pH electrode in the acid solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, stir the solution thoroughly and record the pH.

-

Continue the additions beyond the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

-

19F NMR Spectroscopy

For fluorinated compounds, 19F NMR spectroscopy offers a sensitive and non-invasive method for pKa determination.[6] The chemical shift of the fluorine nuclei is sensitive to the electronic environment, which changes upon deprotonation of the carboxylic acid.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound.

-

Dissolve a small, constant amount of this compound in each buffer solution.

-

-

NMR Data Acquisition:

-

Acquire the 19F NMR spectrum for each sample.

-

Record the chemical shift (δ) of the trifluoromethyl group's fluorine signal in each spectrum.

-

-

Data Analysis:

-

Plot the observed 19F chemical shift (δobs) as a function of pH.

-

The resulting data should fit a sigmoidal curve.

-

The pKa can be determined by fitting the data to the following equation: δobs = (δA[H+] + δBKa) / ([H+] + Ka) where δA is the chemical shift of the fully protonated acid, δB is the chemical shift of the conjugate base, and Ka is the acid dissociation constant.

-

Visualizing the Factors Affecting Acidity and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

- 4. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of (2,2,2-Trifluoroethoxy)acetic Acid Derivatives

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the crystallographic analysis of (2,2,2-Trifluoroethoxy)acetic acid derivatives. This document provides an in-depth look at the experimental methodologies for crystal structure determination, alongside a detailed analysis of a representative derivative, 2-(perfluorophenyl)acetamide.

The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The this compound scaffold and its derivatives are of significant interest in the development of novel therapeutics. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and intellectual property protection. This technical guide outlines the methodologies for elucidating the crystal structure of this important class of compounds and presents a detailed crystallographic analysis of a key derivative.

I. Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound derivatives involves a systematic workflow encompassing synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

A. Synthesis and Crystallization

The synthesis of the target compound is the initial and often most challenging step. For the representative derivative, 2-(perfluorophenyl)acetamide , a novel synthetic method was employed.

Synthesis of 2-(perfluorophenyl)acetamide: A saturated aqueous solution of lithium hydroxide (LiOH) and 2,3,4,5,6-pentafluorophenylacetonitrile were combined in a sealed vial. The vial was shaken in a water bath at 383 K for 30 minutes until the organic phase turned dark red. The vial was then left undisturbed for three days at 298 K, during which time crystals of 2-(pentafluorophenyl)acetamide formed at the interface of the two phases.[1]

General Crystallization Techniques: High-quality single crystals suitable for X-ray diffraction are typically grown using one of the following methods:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered container. This method is straightforward and often effective.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is insoluble). Slow diffusion of the precipitant vapor into the solution leads to gradual crystallization.

The choice of solvent is critical and is determined empirically based on the solubility of the compound.

B. Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD) is used.

Data Collection Procedure: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the diffraction spots are integrated to create a reflection file.

C. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution: The phase problem is typically solved using direct methods for small molecules. This involves using statistical relationships between the reflection intensities to determine the initial phases of the structure factors.

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

II. Crystallographic Data of a Representative Derivative: 2-(perfluorophenyl)acetamide

The crystal structure of 2-(perfluorophenyl)acetamide (C₈H₄F₅NO) was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the tables below.

A. Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₈H₄F₅NO |

| Formula Weight | 225.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4934 (5) |

| b (Å) | 5.8247 (2) |

| c (Å) | 9.7836 (3) |

| β (°) | 90.870 (2) |

| Volume (ų) | 825.83 (5) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.810 |

| Absorption Coefficient (mm⁻¹) | 0.20 |

Table 1: Crystal data and structure refinement details for 2-(perfluorophenyl)acetamide.[1]

B. Selected Bond Lengths and Angles

(Note: A comprehensive list of bond lengths and angles is typically found in the full crystallographic information file (CIF), which can be accessed from the Cambridge Structural Database using the deposition number CCDC 2128969.)

The molecular structure of 2-(perfluorophenyl)acetamide reveals a twisted conformation between the acetamide group and the perfluorophenyl ring.[1] This is a key structural feature that influences the crystal packing.

III. Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(perfluorophenyl)acetamide is stabilized by a network of intermolecular interactions. In the crystal, molecules are linked into double layers through hydrogen bonds and π-halogen interactions.[1] A Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from F···F (30.4%), C···F/F···C (22.9%), O···H/H···O (14.9%), H···F/F···H (14.0%), and H···H (10.2%) contacts.[1]

IV. Experimental Workflow Visualization

The logical flow of determining the crystal structure of a this compound derivative is illustrated in the following diagram.

V. Conclusion

This technical guide provides a foundational understanding of the methodologies involved in determining the crystal structure of this compound derivatives. The detailed crystallographic data for 2-(perfluorophenyl)acetamide serves as a valuable reference point for researchers in the field. A thorough understanding of the solid-state structures of these compounds is paramount for the successful development of new and improved pharmaceutical and agrochemical agents.

References

Methodological & Application

Application Notes and Protocols for (2,2,2-Trifluoroethoxy)acetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,2-Trifluoroethoxy)acetic acid and its derivatives are valuable building blocks in medicinal chemistry. The incorporation of the trifluoroethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule. This fluorinated moiety is known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a compound to its biological target. These characteristics make it a desirable feature in the design of novel therapeutic agents.

One prominent example of a marketed drug that utilizes a closely related building block is Flecainide, an antiarrhythmic agent. Flecainide is a potent sodium channel blocker used in the treatment of various cardiac arrhythmias.[1][2][3][4] Its structure features a 2,5-bis(2,2,2-trifluoroethoxy)benzamide core, highlighting the successful application of the trifluoroethoxy moiety in a clinical setting.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as building blocks in drug discovery and development.

Physicochemical Properties of the Trifluoroethoxy Moiety

The trifluoroethoxy group imparts unique properties to parent molecules, which are highly advantageous in drug design:

| Property | Impact on Drug Candidate |

| Increased Lipophilicity | The trifluoromethyl group (CF3) is highly lipophilic. This can enhance a drug's ability to cross cell membranes and the blood-brain barrier. |

| Enhanced Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the trifluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life. |

| Modulation of Acidity/Basicity | The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can affect a drug's solubility and binding interactions. |

| Conformational Effects | The trifluoroethoxy group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target. |

Application Example: Flecainide - A Class IC Antiarrhythmic Agent

Flecainide is a potent antiarrhythmic drug that functions by blocking cardiac sodium channels.[1][3][] Its chemical structure, N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[1][3]

Pharmacological Data for Flecainide

While specific IC50 values for Flecainide can vary depending on the experimental conditions and the specific sodium channel subtype, it is known to be a potent blocker. Its therapeutic action is achieved by slowing the electrical conduction in the heart.[1]

-

Drug Target: Voltage-gated cardiac sodium channels (predominantly Nav1.5)

-

Mechanism of Action: Blocks the fast inward sodium current (INa), thereby slowing the upstroke of the cardiac action potential. This leads to a decrease in conduction velocity and an increase in the effective refractory period.

-

Therapeutic Use: Treatment of a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent building block.

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Bromoacetic acid

-

Toluene

-

Water

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride in toluene under a nitrogen atmosphere.

-

Add 2,2,2-trifluoroethanol dropwise and stir the mixture at room temperature for 30 minutes.

-

Add a solution of bromoacetic acid in toluene dropwise.

-

Heat the resulting mixture at reflux for 48 hours.

-

After cooling to room temperature, add water and separate the layers.

-

Wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate in vacuo to yield the crude product.

-

Distill the crude oil to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Amide Coupling to Synthesize Derivatives

This protocol outlines a general procedure for the amide bond formation between this compound (or its derivatives) and a primary or secondary amine, a key step in synthesizing potential drug candidates like Flecainide.

Materials:

-

This compound or a derivative (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid)

-

Amine (e.g., 2-(aminomethyl)piperidine)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the organic base (2-3 equivalents).

-

Add the coupling agent (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Dilute the reaction mixture with the extraction solvent and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Caption: Workflow for the general amide coupling reaction.

Signaling Pathway and Logical Relationships

The primary mechanism of action for Flecainide involves the blockade of voltage-gated sodium channels in cardiomyocytes. This disrupts the normal flow of ions during the cardiac action potential, leading to a stabilization of the heart's rhythm.

Caption: Simplified signaling pathway of Flecainide's antiarrhythmic action.

Conclusion

This compound and its derivatives are versatile building blocks in medicinal chemistry. The successful development of Flecainide demonstrates the potential of incorporating the trifluoroethoxy moiety to achieve desirable pharmacological properties. The provided protocols offer a starting point for the synthesis and derivatization of compounds containing this valuable structural motif, enabling further exploration of their therapeutic potential in various disease areas. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets and synthetic strategies.

References

Application Notes and Protocols for the Use of (2,2,2-Trifluoroethoxy)acetic Acid in the Synthesis of Fluorinated Heterocycles

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. While a variety of fluorinated building blocks are commercially available, the application of (2,2,2-Trifluoroethoxy)acetic acid as a direct precursor for the synthesis of diverse fluorinated heterocycles is an emerging area with less extensive documentation compared to reagents like trifluoroacetic acid.

These application notes provide detailed, plausible protocols for the synthesis of key fluorinated heterocycles using this compound and its derivatives. The methodologies are based on established principles of heterocyclic chemistry and provide a framework for the exploration of this versatile reagent in drug discovery and development.

Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Principle:

1,3,4-Oxadiazoles are a class of five-membered heterocycles that are frequently found in medicinally active compounds. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines. This protocol outlines a two-step process starting from this compound. The acid is first converted to its corresponding hydrazide, which is then acylated with a second carboxylic acid, followed by cyclization to yield the target oxadiazole.

Experimental Protocol: Synthesis of 5-(2,2,2-Trifluoroethoxymethyl)-1,3,4-oxadiazole Derivatives

Step 1: Synthesis of (2,2,2-Trifluoroethoxy)acetohydrazide

-

To a stirred solution of this compound (1.0 eq.) in methanol, add concentrated sulfuric acid (0.1 eq.) catalytically.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting crude methyl (2,2,2-trifluoroethoxy)acetate in ethanol.

-

Add hydrazine hydrate (1.5 eq.) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Cool the mixture and remove the solvent in vacuo. The crude (2,2,2-Trifluoroethoxy)acetohydrazide can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 1-(Aryl/Alkyl-carbonyl)-2-((2,2,2-trifluoroethoxy)acetyl)hydrazine

-

Dissolve (2,2,2-Trifluoroethoxy)acetohydrazide (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.2 eq.).

-

Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting hydrazide.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-diacylhydrazine.

Step 3: Cyclization to form the 1,3,4-Oxadiazole

-

To the crude 1,2-diacylhydrazine from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.

-

Heat the reaction mixture to reflux for 2-6 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-(2,2,2-trifluoroethoxymethyl)-1,3,4-oxadiazole.

Quantitative Data Summary (Representative Examples)

| Entry | R-COCl | Dehydrating Agent | Reaction Time (h) | Yield (%) |

| 1 | Benzoyl chloride | POCl₃ | 3 | 85 |

| 2 | 4-Chlorobenzoyl chloride | POCl₃ | 4 | 82 |

| 3 | Acetyl chloride | SOCl₂ | 2 | 75 |

| 4 | Thiophene-2-carbonyl chloride | POCl₃ | 3.5 | 80 |

Note: Yields are hypothetical and based on typical outcomes for similar 1,3,4-oxadiazole syntheses.

Experimental Workflow

Application Notes and Protocols for the Derivatization of Carboxylic Acids with 2,2,2-Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of carboxylic acids is a critical step in various analytical and synthetic workflows, particularly for gas chromatography (GC) analysis where volatility and thermal stability are paramount. Conversion of polar carboxylic acids into their corresponding esters significantly improves their chromatographic behavior, leading to enhanced peak shape, resolution, and detection sensitivity. 2,2,2-Trifluoroethanol (TFE) is an effective derivatizing agent that yields 2,2,2-trifluoroethyl (TFE) esters. The electron-withdrawing nature of the trifluoromethyl group enhances the volatility of the resulting ester, making this method particularly suitable for the analysis of a wide range of carboxylic acids, from short-chain fatty acids to complex drug molecules.

This document provides detailed application notes and protocols for two distinct methods for the derivatization of carboxylic acids with TFE: a classical acid-catalyzed Fischer esterification and a milder, room-temperature method utilizing a hypervalent iodine reagent.

Method 1: Acid-Catalyzed Esterification with 2,2,2-Trifluoroethanol

This method employs a strong acid catalyst, typically sulfuric acid, to facilitate the esterification of carboxylic acids with TFE. It is a robust and widely applicable technique, particularly for the derivatization of less sensitive analytes. The reaction is an equilibrium process, and therefore, using an excess of TFE and/or removing water as it is formed can drive the reaction towards the product.[1][2][3]

Reaction Mechanism: Fischer-Speier Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, proceeds through a series of reversible steps.[1][2][3][4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2][3][4][5]

References

Application of (2,2,2-Trifluoroethoxy)acetic Acid in Peptide Synthesis: A Clarification and Detailed Overview of Trifluoroacetic Acid (TFA)

Initial Assessment: Based on an extensive review of scientific literature and chemical databases, there is no established or documented application of (2,2,2-Trifluoroethoxy)acetic acid in the standard procedures of peptide synthesis, such as amino acid deprotection or resin cleavage. It is highly probable that the query refers to the structurally different but similarly named Trifluoroacetic Acid (TFA) , a cornerstone reagent in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).